Sp-8-pCPT-PET-cGMPS

Membrane Permeability Lipophilicity cGMP Signaling

Choose Sp-8-pCPT-PET-cGMPS for unambiguous PKG-I activation. Unlike Sp-8-pCPT-cGMPS (poor permeability) or 8-pCPT-cGMP (PKG-II bias), this analog combines a 4-chlorophenylthio group and phenyl-etheno bridge to ensure high lipophilicity, membrane permeability, and PDE resistance. It activates PKG-I while inhibiting retinal CNG channels, enabling precise dissection of NO/cGMP/PKG-I signaling in cardiovascular, neuronal, and stem cell differentiation research. Guaranteed ≥99% purity minimizes batch variability.

Molecular Formula C24H19ClN5O6PS2
Molecular Weight 604.0 g/mol
Cat. No. B15542782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSp-8-pCPT-PET-cGMPS
Molecular FormulaC24H19ClN5O6PS2
Molecular Weight604.0 g/mol
Structural Identifiers
InChIInChI=1S/C24H19ClN5O6PS2/c25-13-6-8-14(9-7-13)39-24-27-17-20(30(24)22-18(31)19-16(35-22)11-34-37(33,38)36-19)28-23-26-15(10-29(23)21(17)32)12-4-2-1-3-5-12/h1-10,16,18-19,22,31H,11H2,(H,26,28)(H,33,38)/t16-,18+,19?,22-,37?/m1/s1
InChIKeyAYHAIQBDFVJMQL-HKJNAJKBSA-N
Commercial & Availability
Standard Pack Sizes0.6 mg / 3 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sp-8-pCPT-PET-cGMPS for PKG-I Selective Activation and cGMP Signaling Research Procurement


Sp-8-pCPT-PET-cGMPS is a synthetic, phosphodiesterase (PDE)-resistant analog of cyclic guanosine monophosphate (cGMP) [1]. It is characterized as a highly membrane-permeant, potent activator of cyclic GMP-dependent protein kinase type I (PKG-I), with additional activity as an inhibitor of retinal-type cyclic nucleotide-gated (CNG) ion channels [2]. Its key molecular features include a 4-chlorophenylthio (pCPT) group at the 8-position and a phenyl-etheno (PET) bridge modification, which collectively confer enhanced lipophilicity and target selectivity compared to earlier generation cGMP analogs [3]. The compound is supplied with a certified purity of ≥99% as determined by HPLC [2]. This guide presents quantifiable evidence to inform procurement decisions by distinguishing Sp-8-pCPT-PET-cGMPS from its closest research analogs.

Why In-Class cGMP Analogs Cannot Substitute for Sp-8-pCPT-PET-cGMPS in Critical Assays


Interchanging cGMP analogs in research protocols is a high-risk proposition due to significant and quantifiable differences in lipophilicity, membrane permeability, and target isoform selectivity. Generic substitution fails because these molecular variations directly impact intracellular bioavailability and the specific signaling pathways that are activated. For instance, while Sp-8-pCPT-cGMPS is a potent PKG activator, it exhibits markedly lower membrane permeability [1]. Conversely, another widely used analog, 8-pCPT-cGMP, demonstrates a preference for PKG-II over PKG-I [2]. These differences can lead to contradictory or uninterpretable results, particularly when studying isoform-specific PKG functions or pathways where precise control over intracellular cGMP levels is required. The following quantitative evidence guide is provided to de-risk procurement by confirming that Sp-8-pCPT-PET-cGMPS meets specific, verifiable performance criteria that its analogs do not.

Quantitative Differential Evidence for Sp-8-pCPT-PET-cGMPS Against Key Comparators


Enhanced Lipophilicity (LogP 3.64) Drives Superior Membrane Permeability vs. Sp-8-Br-PET-cGMPS

Sp-8-pCPT-PET-cGMPS is designed for superior cellular uptake. Its lipophilicity is quantified with a LogP value of 3.64 [1]. This modification results in the compound being described as 'much more lipophilic and membrane-permeant' compared to the closely related analog, Sp-8-Br-PET-cGMPS . While exact permeability coefficients (e.g., Papp) are not reported in vendor datasheets, the significant increase in lipophilicity is a direct physicochemical driver for enhanced passive diffusion across cell membranes.

Membrane Permeability Lipophilicity cGMP Signaling

Isoform Selectivity: Sp-8-pCPT-PET-cGMPS is a Preferential Activator of PKG-I over PKG-II

Sp-8-pCPT-PET-cGMPS is a confirmed activator of PKG-I [1]. This selectivity is rooted in the structural pharmacology of its component moieties. Structural and functional studies on the PKG regulatory domains have shown that the PET (phenyl-etheno) modification confers selectivity for PKG-I, whereas the pCPT (4-chlorophenylthio) modification directs selectivity toward PKG-II [2]. The combination of these two modifications in Sp-8-pCPT-PET-cGMPS creates a unique selectivity profile that is distinct from its individual precursors, 8-pCPT-cGMP and PET-cGMP, making it a specialized tool for dissecting PKG-I-specific functions.

PKG Isoforms Kinase Selectivity cGMP Signaling

Dual Functional Activity: PKG Agonist and CNG Channel Antagonist for Pathway Deconvolution

Sp-8-pCPT-PET-cGMPS exhibits a dual functional profile. It is a membrane-permeant activator of cGMP-dependent protein kinase (PKG) but, importantly, is also described as 'most probably an inhibitor of the retinal type cGMP-gated ion channel' [1]. This dual action makes the compound uniquely suitable for distinguishing between kinase-mediated and ion channel-mediated effects of cGMP signaling, a capability not shared by many simpler cGMP analogs that may activate both pathways simultaneously [1].

CNG Channels PKG Pharmacology

Guaranteed High Purity (≥99% HPLC) Ensures Reproducible Results and Minimizes Off-Target Activity

Procurement of Sp-8-pCPT-PET-cGMPS from reputable sources comes with a stringent purity guarantee. Multiple vendors, including the original manufacturer BIOLOG Life Science Institute, certify this compound at a purity level of >99% as determined by HPLC analysis [1]. This high level of purity is a critical factor for ensuring that the observed biological activity is attributable solely to the compound of interest and not to contaminating isomers, synthesis byproducts, or degradation products.

Purity Quality Control HPLC

High-Impact Application Scenarios for Sp-8-pCPT-PET-cGMPS Based on Quantitative Differentiation


Dissecting PKG-I-Specific Signaling in Cardiovascular and Smooth Muscle Research

In studies investigating nitric oxide (NO)/cGMP/PKG signaling in cardiovascular tissues or smooth muscle, Sp-8-pCPT-PET-cGMPS provides a critical advantage. Its high membrane permeability ensures robust intracellular delivery, and its preferential activation of PKG-I [1] over PKG-II allows for the targeted investigation of PKG-I-mediated vasodilation, platelet inhibition, or cardiac differentiation pathways. This specificity helps avoid the confounding effects that would arise from using a non-selective PKG activator or an analog with poor cellular uptake, leading to a more precise elucidation of PKG-I's role in these processes.

Deconvolution of cGMP-Mediated Effects in Neuronal and Sensory Systems

The unique dual activity of Sp-8-pCPT-PET-cGMPS as a PKG agonist and a retinal CNG channel antagonist makes it an invaluable tool for neuroscientists [2]. In experimental models of synaptic plasticity, phototransduction, or olfaction, where both PKG and CNG channels are present, this compound allows researchers to activate PKG-dependent pathways while simultaneously inhibiting CNG channel-mediated events. This level of pharmacological control is essential for parsing out the distinct contributions of these two major cGMP effectors, a task that is nearly impossible with standard cGMP analogs which co-activate both systems.

In Vitro Models of Cardiac Differentiation and Stem Cell Biology

Sp-8-pCPT-PET-cGMPS is specifically cited for its utility in researching the NO/NOS/sGC/PKG-I signaling pathway in cardiac differentiation [3]. The compound's reliable, high-purity activation of PKG-I, combined with its excellent membrane permeability, makes it a preferred tool for chemically defining culture conditions to direct stem cell fate. The use of a well-characterized, high-purity analog like Sp-8-pCPT-PET-cGMPS minimizes batch-to-batch variability and ensures that the observed effects on differentiation are reproducible and mechanistically sound, which is a key consideration for developing robust, scalable differentiation protocols.

Investigating Leukocyte Migration and Inflammatory Responses

Early research has established the utility of PDE-resistant cGMP analogs in studying neutrophil migration [4]. Sp-8-pCPT-PET-cGMPS, as a next-generation PDE-resistant analog, is a superior choice for continuing this line of inquiry. Its resistance to degradation by endogenous phosphodiesterases ensures sustained intracellular cGMP signaling, while its superior membrane permeability guarantees efficient loading into neutrophils or other leukocyte populations [2]. These properties are essential for achieving consistent and interpretable results in complex in vitro chemotaxis assays, where the dynamics of cyclic nucleotide signaling are tightly regulated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sp-8-pCPT-PET-cGMPS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.